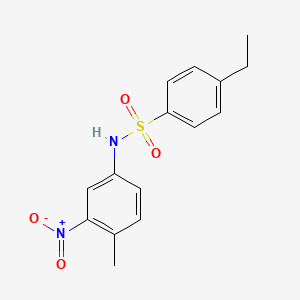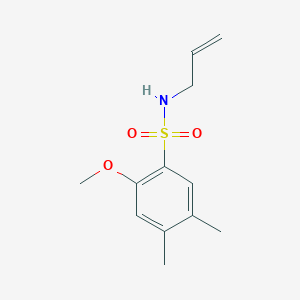
4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as FMT, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI) and may also modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide can inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain. 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. In addition, 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is that it is relatively easy to synthesize and can be obtained in large quantities. 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to have low toxicity in animal studies. However, one limitation of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. In addition, 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide may have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for research on 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One direction is to further investigate its potential applications in medicinal chemistry, neuroscience, and cancer research. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide in animal models and humans are needed to evaluate its safety and efficacy. Finally, the development of new derivatives of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide with improved properties and selectivity is an area of active research.
合成法
The synthesis of 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-fluoroaniline and 3-methoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with hydrobromic acid to obtain 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. In cancer research, 4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been studied for its potential anticancer activity.
特性
IUPAC Name |
4-(4-fluorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS.BrH/c1-20-14-4-2-3-13(9-14)18-16-19-15(10-21-16)11-5-7-12(17)8-6-11;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHFDGKPMPBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B5188642.png)
![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5188648.png)

![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)
![2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)

![2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5188731.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5188738.png)

![2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol](/img/structure/B5188758.png)